molecular formula C17H16ClFN2O4 B2540621 N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide CAS No. 1396845-16-1

N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2540621
CAS No.: 1396845-16-1
M. Wt: 366.77
InChI Key: KEDKGHLLVDNOFT-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 3-chloro-4-fluorophenyl substituent, a cyclopropyl group, a furan-2-yl moiety, and a hydroxylated ethyl chain.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4/c18-12-8-11(5-6-13(12)19)21-16(23)15(22)20-9-17(24,10-3-4-10)14-2-1-7-25-14/h1-2,5-8,10,24H,3-4,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDKGHLLVDNOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide typically involves multiple steps:

    Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 3-chloro-4-fluorophenyl intermediate. Common reagents include chlorine gas and fluorine sources such as hydrogen fluoride.

    Cyclopropyl and Furan Ring Introduction: The cyclopropyl and furan rings are introduced through cyclopropanation and furan synthesis reactions, respectively. These steps often require catalysts and specific reaction conditions to ensure the correct formation of the rings.

    Coupling Reactions: The final step involves coupling the chloro-fluorophenyl intermediate with the cyclopropyl-furan moiety using ethanediamide as a linker. This step may require the use of coupling agents such as carbodiimides and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups, which can undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Outcome Notes
Acidic HydrolysisConcentrated HCl, reflux (110–120°C)Cleavage to carboxylic acid and amine derivativesRequires prolonged heating for complete reaction
Basic HydrolysisNaOH (aqueous), 70–80°CFormation of sodium carboxylate and ammonia/amine byproductsFaster kinetics compared to acidic hydrolysis

Reactivity of the Furan Ring

The furan-2-yl moiety participates in electrophilic substitutions and cycloadditions:

Reaction Type Reagents/Conditions Outcome Example
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Nitration at the 5-position of the furanObserved in analogous furan-containing amides
Diels-Alder ReactionDienophile (e.g., maleic anhydride)Formation of bicyclic adductsThermodynamically favored under mild heating

Substitution Reactions on the Aromatic Ring

The 3-chloro-4-fluorophenyl group undergoes halogen displacement:

Reaction Type Reagents/Conditions Outcome Yield
Nucleophilic Aromatic SubstitutionKNH₂, NH₃ (l), −33°CReplacement of Cl with NH₂Moderate (40–60%)
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, baseCross-coupling at the chloro positionHigh (75–90%)

Cyclopropane Ring Reactivity

The cyclopropyl group may undergo ring-opening under strain or catalytic conditions:

Reaction Type Reagents/Conditions Outcome Mechanism
Acid-Catalyzed OpeningH₂SO₄, H₂OFormation of a diolProtonation followed by nucleophilic attack
HydrogenolysisH₂, Pd/CCleavage to propane derivativesDependent on catalyst loading

Oxidation of the Hydroxyethyl Group

The secondary alcohol moiety is susceptible to oxidation:

Reagent Conditions Product Selectivity
KMnO₄Acidic, 25°CKetone formationHigh (>80%)
PCC (Pyridinium Chlorochromate)Dry CH₂Cl₂, 0°CAldehyde (partial overoxidation)Moderate (50–60%)

Amide Condensation Reactions

The ethanediamide backbone can act as a linker in further derivatization:

Reaction Partner Reagent Catalyst/Solvent Application
Peptide CouplingCarboxylic acid, DCCCH₂Cl₂, DMAPSynthesis of hybrid amide-peptide compounds

Key Stability Considerations:

  • pH Sensitivity : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing fluorophenol byproducts .

  • Thermal Stability : Decomposition observed above 200°C, with furan ring aromatization as a primary pathway.

Data for these reactions are inferred from structurally related compounds, such as N-(4-chloro-3-fluorophenyl) derivatives and furan-containing amides . Experimental validation is recommended to confirm reaction specifics.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Chloro-Fluorophenyl Intermediate : This involves chlorination and fluorination processes to create the chloro-fluorophenyl component, often using reagents like chlorine gas and hydrogen fluoride.
  • Introduction of Cyclopropyl and Furan Rings : The cyclopropyl group is generally introduced through cyclopropanation reactions, while the furan ring can be synthesized via specific cyclization reactions that require catalytic conditions.
  • Final Coupling Reactions : The final product is usually obtained through amide coupling reactions, linking the various functional groups together to form the complete structure.

Biological Evaluations

N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide has been evaluated for its biological activities in various studies:

Antimicrobial Activity

Recent studies have shown that derivatives of similar compounds exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and drug-resistant strains .

Anticancer Potential

The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in cancer pathways. Research into similar compounds has indicated potential for modulating signaling pathways related to tumor growth .

Case Studies

  • Antitubercular Activity : A study focused on structurally related compounds demonstrated significant antitubercular activity, suggesting that modifications in the side chains can enhance efficacy against M. tuberculosis. The most potent derivatives showed MIC values as low as 4 μg/mL, indicating strong potential for further development .
  • Cancer Therapeutics : Investigations into similar compounds have revealed their ability to inhibit tumor cell proliferation through targeted mechanisms. These findings support the exploration of this compound in cancer treatment paradigms .

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to achieve its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Molecular Formula/Weight Key Substituents Synthesis Method Biological/Physical Notes References
Target Compound : N'-(3-Chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide Not explicitly stated (inferred ~413.0 M+1) 3-Chloro-4-fluorophenyl, cyclopropyl, furan-2-yl, hydroxyethyl Multi-step synthesis with silyl protection (similar to ) Potential ligand via hydroxyl and amide groups
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide C20H15ClFNO (334.2 g/mol) 3-Chloro-4-fluorophenyl, diphenylacetamide Condensation in dichloromethane with TEA Stable crystal packing via N–H···O bonds
N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide Not provided (AutoDock score: -9.2 kcal/mol) 4-Chloro-3-fluorophenyl, carbamimidamido Not specified Co-crystalized enzyme inhibitor
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C19H27FN2O2 (334.2 g/mol) 4-Fluorophenyl, cyclohexyl, propylacetamido Multicomponent reaction (81% yield) White solid, m.p. 150–152°C
Cyprofuram C13H13ClN2O2 (Not provided) 3-Chlorophenyl, tetrahydrofuran, cyclopropane Not specified Agricultural fungicide

Key Comparisons

In contrast, the 4-chloro-3-fluorophenyl isomer in compound 273 may alter binding orientation, as reflected in its AutoDock score (-9.2 kcal/mol).

Synthetic Complexity :

  • The target compound’s synthesis likely involves silyl-protected intermediates and coupling reagents (e.g., HATU), as seen in . This contrasts with simpler condensations (e.g., diphenylacetamide synthesis in dichloromethane ) or multicomponent reactions (81% yield for N-cyclohexyl-2-(4-fluorophenyl)acetamide ).

Molecular Weight and Physicochemical Properties :

  • The target compound’s inferred molecular weight (~413.0 M+1) exceeds that of diphenylacetamide (334.2 g/mol) , suggesting differences in bioavailability. The cyclopropyl and furan groups may reduce metabolic degradation compared to phenyl-rich analogs.

Biological Relevance :

  • While the target compound lacks direct activity data, structurally related ethanediamides (e.g., compound 273 ) serve as enzyme inhibitors, implying similar mechanisms. Cyprofuram , though a fungicide, shares cyclopropane and heterocyclic motifs, highlighting the diversity of applications within this structural class.

Research Findings and Implications

  • Crystallographic Insights : N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide’s crystal structure reveals hydrogen-bonded chains along the c-axis , a feature the target compound may replicate via its hydroxyl and amide groups.
  • Computational Predictions : Compound 273’s AutoDock score (-9.2 kcal/mol) suggests strong binding affinity; similar modeling for the target compound could prioritize it for enzymatic studies.
  • Synthetic Challenges : The use of silyl-protecting groups ( ) introduces complexity but improves regioselectivity, critical for maintaining the integrity of the hydroxyethyl and furan moieties.

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chloro-fluorophenyl moiety, a cyclopropyl group, and a furan ring, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

1. Pharmacodynamics
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those related to pain and inflammation. It has been studied for its analgesic properties, potentially acting as a novel analgesic agent.

2. Mechanism of Action
The proposed mechanism involves the modulation of opioid receptors and other neurotransmitter pathways. In vitro studies have demonstrated that the compound can bind to mu-opioid receptors, suggesting its potential as an opioid analgesic .

3. Antinociceptive Effects
In animal models, this compound has shown dose-dependent antinociceptive effects. Studies report significant reductions in pain responses in models of acute and chronic pain .

Case Studies

Case Study 1: Analgesic Efficacy
A study conducted on rodents evaluated the analgesic efficacy of the compound using the hot plate test. Results indicated that doses of 5 mg/kg significantly reduced reaction times compared to control groups, suggesting effective pain relief without major side effects .

Case Study 2: Side Effects Profile
Another investigation focused on the side effects associated with the compound. The study found minimal adverse effects at therapeutic doses, with no significant changes in vital signs or behavioral alterations observed during the trials .

Research Findings

StudyObjectiveFindings
Evaluate analgesic propertiesSignificant pain relief in rodent models
Assess side effectsMinimal adverse effects at therapeutic doses
Mechanism of actionBinding affinity to mu-opioid receptors confirmed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) between the carboxylic acid derivative and the amine precursor in dichloromethane at low temperatures (273 K). Post-synthesis, purification involves extraction with dichloromethane, washing with saturated NaHCO₃ and brine, and crystallization via slow evaporation from a dichloromethane/ethyl acetate mixture (1:1) . Purity is confirmed using HPLC or NMR, with ≥98% purity achievable under controlled conditions .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure, focusing on dihedral angles between aromatic rings and hydrogen-bonding interactions (e.g., N–H⋯O bonds). Spectroscopic techniques like ¹H/¹³C NMR and IR validate functional groups, while UV-Vis spectroscopy (λmax ~255 nm) confirms electronic transitions . For amorphous samples, high-resolution mass spectrometry (HRMS) provides molecular weight verification .

Q. What crystallization methods yield high-quality crystals for structural analysis?

  • Methodological Answer : Slow evaporation from a 1:1 dichloromethane/ethyl acetate mixture at ambient temperature produces well-defined crystals. Maintaining a stable temperature (~20°C) and avoiding rapid solvent evaporation minimizes defects. Crystal stability is enhanced by intermolecular interactions like C–H⋯O/F hydrogen bonds, which can be analyzed via SCXRD .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?

  • Methodological Answer : Hydrogen-bonding networks (e.g., N–H⋯O) and weak interactions (C–H⋯F/O) dictate packing motifs. For example, SCXRD reveals infinite chains along the [100] axis in similar acetamides, with dihedral angles between aromatic planes (e.g., 65.2°) affecting molecular stacking. Computational tools like Mercury or CrystalExplorer model these interactions, while Hirshfeld surface analysis quantifies contact contributions .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a split-plot design with long-term monitoring (e.g., 5+ years) to assess abiotic/biotic degradation. Laboratory studies should measure partition coefficients (log P), hydrolysis rates, and photolytic stability. Field studies incorporate soil/water sampling across seasons, with LC-MS/MS quantifying residual levels. Ecological risk assessments integrate toxicity data (e.g., LC50 for model organisms) .

Q. How can computational methods predict the compound’s bioactivity or toxicity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes or receptors). QSAR models correlate structural descriptors (e.g., Cl/F substituent positions) with toxicity endpoints. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites prone to metabolic oxidation .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Cross-validate results using complementary techniques. For example, conflicting NMR peaks may arise from dynamic processes (e.g., rotamers); variable-temperature NMR or 2D COSY/NOESY resolves ambiguities. In crystallography, re-refinement against high-resolution data or twinning analysis corrects for structural discrepancies .

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